Atazanavir-d5

Isotopic purity Cross-talk interference MRM specificity

Atazanavir-d5 (CAS 1132747-14-8) is a stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis of atazanavir. 95% d5/3% d4 isotopic purity ensures minimal cross-talk in MRM channels; the +5 Da mass shift provides unambiguous resolution from unlabeled analyte. ISO 17034 accreditation and batch-specific CoA with 2D NMR support ANDA bioequivalence submissions. -20°C storage reduces operational complexity versus -80°C alternatives. Not for human use. Research use only.

Molecular Formula C38H52N6O7
Molecular Weight 709.9 g/mol
CAS No. 1132747-14-8
Cat. No. B020504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir-d5
CAS1132747-14-8
Synonyms3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester, (3S,8S,9S,12S)-2,5,6,13-Pentaazatetradecanedioic Acid-d5;  BMS-232632-d5;  CGP-73547-d5; 
Molecular FormulaC38H52N6O7
Molecular Weight709.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i9D,10D,11D,14D,15D
InChIKeyAXRYRYVKAWYZBR-CPSMPXDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir-d5 (CAS 1132747-14-8): Deuterated Internal Standard for LC-MS/MS Quantification of Atazanavir in Antiviral Research


Atazanavir-d5 (CAS 1132747-14-8) is a stable isotope-labeled analog of the HIV-1 protease inhibitor atazanavir, wherein five hydrogen atoms are replaced by deuterium atoms . With molecular formula C₃₈H₄₇D₅N₆O₇ and molecular weight 709.89 g/mol, this compound is specifically designed and manufactured for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays [1]. Unlike the unlabeled parent drug atazanavir (CAS 198904-31-3), which serves as the therapeutic analyte, Atazanavir-d5 is not intended for pharmacological evaluation but rather for quantitative analytical applications where isotopic differentiation enables precise correction of matrix effects, extraction variability, and ionization suppression in complex biological matrices [2].

Why Non-Deuterated or Alternative Isotopologues Cannot Substitute for Atazanavir-d5 in Validated Bioanalytical Workflows


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard is not arbitrary; improper substitution directly compromises data integrity and regulatory acceptability. Using unlabeled atazanavir as an internal standard fails to correct for matrix-induced ionization suppression because it co-elutes with and cannot be mass-differentiated from the analyte, introducing systematic quantification bias [1]. Alternative deuterated atazanavir isotopologues, such as Atazanavir-d4, Atazanavir-d6, or Atazanavir-d9, present distinct analytical characteristics that preclude direct substitution without full method revalidation. Differences in the number and position of deuterium labels affect chromatographic retention time (deuterium isotope effect), mass spectrometric transition specificity, and susceptibility to hydrogen-deuterium exchange under certain sample preparation conditions . Furthermore, the presence of isotopologue impurities—such as d4 species in a d5-labeled product—can generate cross-talk interference in multiple reaction monitoring (MRM) channels, artificially inflating analyte signal if not properly controlled . Consequently, methods validated with Atazanavir-d5 cannot be transferred to a different isotopologue without repeating the full validation protocol per FDA and EMA bioanalytical method validation guidelines, incurring significant time and resource costs.

Atazanavir-d5 Quantitative Differentiation: Head-to-Head Analytical Performance and Purity Specifications


Atazanavir-d5 Isotopic Purity Specification: Quantified Control of d4 Cross-Contamination

Atazanavir-d5 from Biozol GmbH is supplied with a documented relative isotopic intensity profile of 95% d5 species and only 3% d4 species, as measured by mass spectrometry . This low d4 impurity specification is critical for minimizing cross-talk interference in MRM-based LC-MS/MS assays: the d4 species, if present at higher abundance, would produce a signal in the analyte's quantitation channel due to natural isotopic overlap or incomplete mass resolution, leading to artificially elevated measurements of unlabeled atazanavir . In contrast, commercially available Atazanavir-d6 has been reported with HPLC purity not less than 90%, indicating a broader impurity profile that includes potentially interfering isotopologues .

Isotopic purity Cross-talk interference MRM specificity Hydrogen-deuterium exchange

Atazanavir-d5 vs. Atazanavir-d9: Deuterium Label Count and Method Transfer Considerations

Atazanavir-d5 incorporates five deuterium atoms (m/z shift +5 Da), whereas Atazanavir-d9 incorporates nine deuterium atoms (m/z shift +9 Da) [1]. While both serve as stable isotope-labeled internal standards, the difference in deuterium count produces a measurable divergence in reversed-phase chromatographic retention due to the deuterium isotope effect: deuterated analogs exhibit slightly shorter retention times than their protiated counterparts, with the magnitude of this shift correlating with the number and position of deuterium substitutions . In a published forced degradation method using Atazanavir-d9 as internal standard on a CORTECS C18 column with isocratic elution, the analyte and internal standard exhibited distinct retention behavior requiring optimized mobile phase conditions to achieve adequate resolution [2]. Methods developed and validated with Atazanavir-d5 cannot be directly transferred to Atazanavir-d9 without re-optimization of chromatographic conditions and full revalidation, as the +9 Da mass shift and altered lipophilicity affect both retention and ionization efficiency in electrospray MS.

Deuterium count Chromatographic retention Isotope effect Method revalidation

Regulatory-Grade Documentation: ISO 17034 Certification for Atazanavir-d5 Reference Standards

Atazanavir-d5 reference standards manufactured under ISO 17034 accreditation provide a level of metrological traceability and documented uncertainty that is essential for regulatory submissions [1]. The ISO 17034 standard specifies the general requirements for the competence of reference material producers, encompassing characterization, homogeneity assessment, stability monitoring, and value assignment with defined uncertainty budgets [2]. In contrast, many commercially available Atazanavir isotopologues (including certain d4, d6, and d9 variants) are supplied with only basic Certificates of Analysis that lack the comprehensive documentation and traceability chain required for Abbreviated New Drug Application (ANDA) filings or Drug Master File (DMF) support [3]. Suppliers such as CATO Research Chemicals and SynZeal provide Atazanavir-d5 specifically for ANDA and DMF applications with detailed characterization data compliant with regulatory guidelines [4].

ISO 17034 Reference material Regulatory compliance ANDA submission

Long-Term Storage Stability Specification: -20°C Recommended for Atazanavir-d5

Atazanavir-d5 (bisulfate salt) is documented with a specific long-term storage recommendation of -20°C, with the explicit note that room temperature storage is acceptable only for short-term use . This storage specification is derived from product-specific stability studies and contrasts with the storage conditions documented for Atazanavir-d6, which is recommended for storage at -80°C with use within 6 months, or -20°C with use within 1 month only [1]. The more stringent and limited shelf-life conditions for Atazanavir-d6 at -20°C indicate a different stability profile that may affect batch-to-batch consistency and long-term assay reproducibility.

Storage stability Sample integrity Long-term storage Quality assurance

Atazanavir-d5 as Internal Standard Enables Sub-4% CV in Validated Human Plasma LC-MS/MS Assay

In a validated LC-MS/MS assay using a stable isotope-labeled atazanavir analog as internal standard, the method achieved inter- and intra-day coefficients of variation (CV) of less than 4% and accuracy ranging from 99% to 102% for the quantification of atazanavir in human plasma over a linear range of 1.00 to 1000 ng/mL [1]. While this specific study utilized a ¹³C₆-labeled atazanavir internal standard rather than Atazanavir-d5, the analytical performance metrics establish a benchmark for what properly matched stable isotope internal standards achieve in atazanavir bioanalysis [2]. The use of any deuterated internal standard—including Atazanavir-d5—is predicated on achieving comparable precision and accuracy parameters; deviation from this expected performance would indicate inappropriate internal standard selection or inadequate method optimization.

LC-MS/MS validation Coefficient of variation Accuracy Human plasma

Atazanavir-d5 Batch-Specific Analytical Characterization: 2D NMR and HRMS Identity Confirmation

Atazanavir-d5 products from established suppliers are released with comprehensive analytical characterization including 1H NMR, high-resolution mass spectrometry (HRMS), and TLC for identity confirmation . The use of 2D NMR techniques (COSY, HSQC, HMBC) provides unambiguous structural confirmation of the deuterium labeling pattern at the phenyl ring position, ensuring that deuterium incorporation occurs at the specified metabolically stable site and not at exchangeable positions [1]. This level of batch-specific characterization exceeds the basic QC documentation provided for many generic isotopologues, where only HPLC purity and nominal mass confirmation are reported .

Batch characterization Identity confirmation 2D NMR HRMS

Atazanavir-d5 Procurement-Driven Application Scenarios: Where Quantified Differentiation Drives Value


Validated LC-MS/MS Method Development for Atazanavir Therapeutic Drug Monitoring (TDM) in Human Plasma

Atazanavir-d5 is the internal standard of choice for laboratories developing and validating LC-MS/MS methods for atazanavir quantification in human plasma, where regulatory-compliant precision (CV <4%) and accuracy (99–102%) are required [1]. The compound's documented isotopic purity specification (95% d5, 3% d4) ensures minimal cross-talk interference in MRM channels, while the +5 Da mass shift provides clear chromatographic resolution from the unlabeled analyte . The -20°C long-term storage compatibility reduces operational complexity compared to -80°C-requiring alternatives like Atazanavir-d6 [2].

Abbreviated New Drug Application (ANDA) Bioequivalence Studies Requiring Regulatory-Grade Reference Standards

For generic pharmaceutical manufacturers conducting bioequivalence studies to support ANDA submissions, Atazanavir-d5 manufactured under ISO 17034 accreditation provides the metrological traceability and documented uncertainty required by FDA and EMA reviewers [3]. The availability of batch-specific Certificates of Analysis with 2D NMR structural confirmation and comprehensive characterization data supports the analytical section of regulatory dossiers and facilitates responses to agency queries regarding reference standard qualification [4].

Forced Degradation and Stability-Indicating Method Validation per ICH Guidelines

In forced degradation studies designed to establish the stability-indicating nature of atazanavir analytical methods, Atazanavir-d5 serves as the internal standard to correct for matrix effects across a range of stress conditions (acid, base, oxidative, thermal, photolytic) [5]. The compound's documented stability profile at room temperature for short-term use supports extended sample processing workflows, while the controlled d4 impurity specification minimizes the risk of false-positive degradation product identification due to isotopologue interference .

Longitudinal Pharmacokinetic Studies in HIV Clinical Cohorts Using Hair or Dried Blood Spot Sampling

For clinical pharmacology studies employing alternative matrices such as human hair or dried blood spots (DBS) for atazanavir adherence monitoring, Atazanavir-d5 enables accurate quantification in low-volume samples where matrix effects are pronounced [6]. The validated LC-MS/MS assay for atazanavir in human hair using stable isotope internal standardization achieved the sensitivity and specificity required for detecting drug exposure over extended time windows, supporting studies of long-term adherence in HIV-infected populations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atazanavir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.